molecular formula C13H15NS B15320441 2-(1-Benzothiophen-2-yl)piperidine CAS No. 526183-09-5

2-(1-Benzothiophen-2-yl)piperidine

Cat. No.: B15320441
CAS No.: 526183-09-5
M. Wt: 217.33 g/mol
InChI Key: YYFGOBXZFWHUCP-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-2-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It consists of a piperidine ring attached to a benzothiophene moiety. This compound is known for its potent dopamine reuptake inhibition properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-2-yl)piperidine typically involves the reaction of benzothiophene with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where benzothiophene is reacted with piperidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Benzothiophen-2-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interaction with dopamine transporters and potential effects on neurotransmission.

    Medicine: Investigated for its potential use in treating neurological disorders due to its dopamine reuptake inhibition properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The primary mechanism of action of 2-(1-Benzothiophen-2-yl)piperidine involves the inhibition of dopamine reuptake. This compound binds to the dopamine transporter, preventing the reabsorption of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can enhance dopaminergic signaling. The molecular targets include the dopamine transporter and associated pathways involved in dopamine regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzothiophen-2-yl)piperidine is unique due to its selective dopamine reuptake inhibition without significant affinity for NMDA receptors, unlike phencyclidine and ketamine. This makes it a valuable compound for studying dopaminergic systems without the confounding effects of NMDA receptor interaction .

Properties

CAS No.

526183-09-5

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)piperidine

InChI

InChI=1S/C13H15NS/c1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11/h1-2,5,7,9,11,14H,3-4,6,8H2

InChI Key

YYFGOBXZFWHUCP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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